molecular formula C23H19ClN2S B2958763 2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole CAS No. 1226430-09-6

2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2958763
CAS No.: 1226430-09-6
M. Wt: 390.93
InChI Key: XHTDEQHSDQFWEL-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct functional groups:

  • 4-Chlorophenyl group at position 1, introducing electron-withdrawing effects that may enhance stability or influence electronic properties.
  • p-Tolyl group (4-methylphenyl) at position 5, providing steric bulk and electron-donating characteristics.

Its synthesis likely involves multi-step reactions, such as condensation, thioether formation, or cyclization, as seen in related compounds .

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-chlorophenyl)-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2S/c1-17-7-9-19(10-8-17)22-15-25-23(27-16-18-5-3-2-4-6-18)26(22)21-13-11-20(24)12-14-21/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTDEQHSDQFWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of Substituents: The benzylthio, 4-chlorophenyl, and p-tolyl groups can be introduced through nucleophilic substitution reactions. For example, the benzylthio group can be introduced by reacting the imidazole derivative with benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the 4-chlorophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.

    Material Science: Imidazole derivatives are used in the synthesis of polymers and materials with specific properties, such as conductivity and thermal stability.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylthio group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The 4-chlorophenyl and p-tolyl groups can interact with hydrophobic pockets in receptors, affecting their activity and signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) improve corrosion inhibition and binding affinity by enhancing adsorption via dipole interactions .
  • Electron-donating groups (e.g., -CH3, -OCH3) reduce inhibition efficiency but may improve solubility .
  • Sulfur-containing groups (thiol, benzylthio) influence reactivity: thiols facilitate metal binding, while benzylthio enhances lipophilicity .

Physical Properties

Compound Melting Point (°C) Molar Mass (g/mol) Notable Spectral Data Reference
Target Compound* N/A 406.93 Expected IR: C-S stretch (650–700 cm⁻¹)
9c () >250 624.48 ¹H NMR: δ 8.2 (s, triazole), 7.8–7.3 (Ar-H)
6a () 124–125 500.58 IR: NH (3320 cm⁻¹), C=N (1630 cm⁻¹)
IM-Cl () 198–200 384.86 DFT: High HOMO (-5.2 eV) correlates with inhibition .

*Predicted data based on analogs.

Biological Activity

The compound 2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

The molecular formula of the compound is C23H22ClN2SC_{23}H_{22}ClN_2S, indicating the presence of a benzylthio group, a chlorophenyl moiety, and a p-tolyl group. These substituents are crucial for its biological interactions.

Synthesis

The synthesis involves multi-step organic reactions, typically starting from imidazole derivatives through nucleophilic substitutions and Friedel-Crafts alkylation. The introduction of the benzylthio group enhances nucleophilicity, while the chlorophenyl and p-tolyl groups contribute to solubility and biological activity.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a range of biological activities including antimicrobial , antitumor , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that imidazole compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives similar to this compound have demonstrated significant antifungal activity against pathogenic strains.

Antitumor Activity

The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies suggest that it inhibits cell proliferation by interfering with critical cellular pathways, possibly through the modulation of tubulin polymerization similar to other imidazole derivatives .

Anti-inflammatory Effects

Recent investigations indicate that compounds with imidazole cores can reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The imidazole ring may interact with metal ions in enzyme active sites, leading to inhibition.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity.
  • Cell Cycle Disruption : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives:

  • Antitumor Study : A study assessed the effects of various imidazole derivatives on melanoma cell lines, revealing that certain structural modifications significantly enhanced potency (IC50 values as low as 15.7 nM) .
  • Antimicrobial Screening : A library of imidazole compounds was screened for antifungal activity, with notable results showing over 90% inhibition against pathogenic fungi .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar compounds, demonstrating a reduction in nitric oxide production in LPS-stimulated macrophages .

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
AntimicrobialSignificant inhibition against fungi
AntitumorIC50 as low as 15.7 nM against melanoma cells
Anti-inflammatoryReduced NO production in macrophages

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